molecular formula C22H18ClN3O6S B12045616 (4-(2-(2-(((4-CL-PH)Sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid CAS No. 477733-49-6

(4-(2-(2-(((4-CL-PH)Sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid

Cat. No.: B12045616
CAS No.: 477733-49-6
M. Wt: 487.9 g/mol
InChI Key: POKRJLKINPEJGE-ZMOGYAJESA-N
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Description

(4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid is a complex organic compound with a molecular formula of C22H18ClN3O6S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the sulfonyl amide: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzoic acid under basic conditions to form the sulfonyl amide intermediate.

    Formation of the carbohydrazonoyl intermediate: The sulfonyl amide intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.

    Coupling with phenoxyacetic acid: The final step involves the coupling of the carbohydrazonoyl intermediate with phenoxyacetic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, especially under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

(4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of (4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-(4-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid
  • 4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)butanoic acid

Uniqueness

(4-(2-(2-(((4-Chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)acetic acid is unique due to its specific structural arrangement, which allows it to interact with a wide range of biological targets. Its sulfonyl and carbohydrazonoyl groups contribute to its high reactivity and potential for various applications in medicinal chemistry.

Properties

CAS No.

477733-49-6

Molecular Formula

C22H18ClN3O6S

Molecular Weight

487.9 g/mol

IUPAC Name

2-[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H18ClN3O6S/c23-16-7-11-18(12-8-16)33(30,31)26-20-4-2-1-3-19(20)22(29)25-24-13-15-5-9-17(10-6-15)32-14-21(27)28/h1-13,26H,14H2,(H,25,29)(H,27,28)/b24-13+

InChI Key

POKRJLKINPEJGE-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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